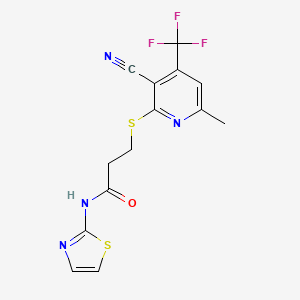

3-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C14H11F3N4OS2 and its molecular weight is 372.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide is a thiazole-derived molecule with potential biological activities that warrant detailed examination. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C13H9F3N4OS

- Molecular Weight : 358.36 g/mol

- CAS Number : 328285-72-9

Antitumor Activity

Recent studies have highlighted the potential of thiazole derivatives as anticancer agents. Thiazole-containing compounds have shown significant cytotoxic effects against various cancer cell lines, such as HT-29 (colon cancer) and Jurkat cells (T-cell leukemia). For instance, compounds similar to the target compound exhibited IC50 values in the range of 1.61 to 1.98 µg/mL, indicating potent antiproliferative activity .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | HT-29 | 1.61 | Induction of apoptosis |

| Compound B | Jurkat | 1.98 | Inhibition of cell proliferation |

| Target Compound | Various | TBD | TBD |

Antibacterial Activity

Thiazole derivatives have also been investigated for their antibacterial properties. The presence of electron-withdrawing groups in the structure enhances their efficacy against Gram-positive bacteria. Preliminary data suggest that the target compound may exhibit similar antibacterial properties due to its thiazole moiety .

Table 2: Antibacterial Activity of Thiazole Derivatives

| Compound | Bacteria Type | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound C | Gram-positive | 31.25 | Moderate |

| Target Compound | TBD | TBD | TBD |

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is often influenced by specific structural features. The presence of electron-donating or electron-withdrawing groups can significantly alter the pharmacological profile:

- Electron-Withdrawing Groups : Enhance cytotoxicity and antibacterial activity.

- Substituents on the Thiazole Ring : Modifications at specific positions can improve binding affinity to target proteins.

Case Studies

A study conducted on a series of thiazole derivatives demonstrated that compounds with a methyl group at position 4 of the phenyl ring exhibited enhanced anticancer activity, suggesting a critical role for this substitution in mediating biological effects .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to a class of thiazole and pyridine derivatives, characterized by the presence of a cyano group and trifluoromethyl substituents. The molecular formula is C16H18F3N3OS, with a molecular weight of approximately 357.4 g/mol. Its unique structure contributes to its biological activity, making it a subject of interest in drug design.

Anticancer Activity

Recent studies have indicated that thiazole and pyridine derivatives exhibit promising anticancer properties. For instance, thiazole-pyridine hybrids have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. One study reported that specific thiazole-integrated compounds demonstrated better efficacy than standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Properties

Thiazole derivatives have been recognized for their antibacterial and antifungal activities. The compound has been tested against several pathogens, showing notable inhibitory effects on Gram-positive bacteria. The presence of the thiazole moiety enhances the antimicrobial potency, making it a candidate for developing new antibiotics .

Anticonvulsant Effects

Compounds containing thiazole rings have been linked to anticonvulsant activity. Research has demonstrated that certain thiazole-bearing analogues exhibit significant protection in seizure models, suggesting potential applications in treating epilepsy . The structure-activity relationship (SAR) studies indicate that modifications to the thiazole group can enhance anticonvulsant effects.

Case Study 1: Anticancer Efficacy

In a study published in MDPI, researchers synthesized a series of thiazole-pyridine hybrids and evaluated their anticancer activity against various cell lines. One derivative exhibited an IC50 value significantly lower than that of established chemotherapeutics, highlighting its potential as a novel treatment option .

Case Study 2: Antimicrobial Screening

A comprehensive screening of thiazole derivatives revealed that certain compounds displayed MIC values lower than traditional antibiotics against resistant strains of bacteria. This study underscores the importance of thiazole-containing compounds in addressing antibiotic resistance .

Properties

IUPAC Name |

3-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N4OS2/c1-8-6-10(14(15,16)17)9(7-18)12(20-8)23-4-2-11(22)21-13-19-3-5-24-13/h3,5-6H,2,4H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPRKZYIVKNBLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)SCCC(=O)NC2=NC=CS2)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.